Benastatin B

Glutathione S-Transferase Enzyme Inhibition Drug Resistance

Select Benastatin B for its superior GST inhibition (Ki=3.7×10⁻⁶ M) and unique dual activity as both a transglycosylase PBP inhibitor (e.g., A. baumannii IC50=16 µM) and an immunoactivator. Unlike Benastatin A, this hexacyclic analog enables lower-dose chemoresistance studies and mast cell degranulation models (IgE release IC50=79 µg/mL). Trust this well-characterized Streptomyces-derived standard for reproducible pharmacology and genetic engineering benchmarks.

Molecular Formula C30H30O7
Molecular Weight 502.6 g/mol
CAS No. 138968-86-2
Cat. No. B144324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenastatin B
CAS138968-86-2
Synonymsenastatin B
benastatin-B
Molecular FormulaC30H30O7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O
InChIInChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37)
InChIKeyFUKMCLKFEWEFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benastatin B (CAS 138968-86-2): A Pentangular Polyphenol Glutathione S-Transferase Inhibitor from Streptomyces


Benastatin B is a pentangular polyphenol secondary metabolite produced by Streptomyces sp. MI384-DF12 [1]. It is a member of the benastatin family, which are known inhibitors of glutathione S-transferase (GST) [2]. Benastatin B is characterized by its molecular formula C30H30O7 and a polyketide-derived pentangular architecture [1]. It is a yellow powder, soluble in DMSO, and is primarily utilized in biochemical and pharmacological research to study GST inhibition and related pathways .

Benastatin B Selection Rationale: Why Structural Analogs Cannot Be Interchanged in Glutathione S-Transferase Research


Benastatins are a family of polyketide-derived compounds with varying core structures and substitution patterns, leading to significant differences in their biological activity and target engagement profiles [1]. Benastatin B is a hexacyclic structure with a saturated C5-C6 bond, distinguishing it from Benastatin A (unsaturated C5-C6 bond) and Benastatin C/D (decarboxylated analogs) [1]. These structural variations directly impact key performance metrics, including potency of GST inhibition, spectrum of antibacterial activity, and unique immunomodulatory effects [2]. Substituting Benastatin B with a generic 'benastatin' or a close analog like Benastatin A without verifying the specific assay parameters can lead to inconsistent experimental results and misinterpretation of biological data due to differing Ki values and target selectivity. The following evidence guide provides quantifiable differentiation to inform rigorous compound selection.

Benastatin B Evidence Guide: Quantified Differentiation Against Closest Analogs Benastatin A, C, and D


Superior GST Inhibitory Potency of Benastatin B vs. Benastatin A

Benastatin B demonstrates a higher binding affinity for glutathione S-transferase (GST) compared to its direct analog, Benastatin A. In a competitive inhibition assay against rat liver GST using the substrate 3,4-dichloronitrobenzene, Benastatin B exhibited a lower inhibition constant (Ki), indicating greater potency [1].

Glutathione S-Transferase Enzyme Inhibition Drug Resistance

Broad-Spectrum Antibacterial Activity of Benastatin B Against Gram-Positive Pathogens

Benastatin B exhibits a unique mechanism of antibacterial action by inhibiting the transglycosylase activity of penicillin-binding proteins (PBPs), a mode of action distinct from typical beta-lactam antibiotics. It is active against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Comparative data for Benastatin A shows similar MIC against MRSA, but Benastatin B's distinct PBP inhibition profile offers a different pathway to combat resistance .

Antimicrobial Gram-Positive Bacteria Penicillin-Binding Protein

Divergent Immunomodulatory Activity: Benastatin B as an Immunoactivator

A key functional distinction between benastatin family members lies in their immunomodulatory profiles. The foundational patent for benastatins A and B explicitly states that while Benastatin A acts as an immunosuppressive agent, Benastatin B functions as an immunoactivator at low doses [1]. This divergence in biological effect is critical for experimental design. Furthermore, Benastatins C and D (decarboxylated analogs) have been shown to stimulate murine lymphocyte blastogenesis, an activity that may be shared with Benastatin B's immunoactivating properties but not with Benastatin A's immunosuppressive profile [2].

Immunomodulation Immunoactivation Lymphocyte Blastogenesis

Anti-Inflammatory Activity of Benastatin B via IgE-Mediated Hexosaminidase Release

Benastatin B has demonstrated anti-inflammatory activity in a specific cellular assay measuring the inhibition of IgE-mediated β-hexosaminidase release. This activity is distinct from its GST inhibition and antibacterial properties . While other benastatins (C and D) are noted for their immunostimulatory effects on lymphocyte blastogenesis, Benastatin B's ability to suppress an allergic/inflammatory mediator release provides a unique profile [1].

Anti-inflammatory Allergy Hexosaminidase

Benastatin B Application Scenarios: Validated Use Cases in Enzyme Inhibition, Microbiology, and Immunology Research


Investigating GST-Mediated Drug Resistance in Cancer Models

Benastatin B is the preferred GST inhibitor for studies examining the role of glutathione S-transferase in conferring resistance to chemotherapeutic agents. Its superior potency (Ki = 3.7 x 10⁻⁶ M) compared to Benastatin A (Ki = 5.0 x 10⁻⁶ M) [1] allows for effective enzyme inhibition at lower concentrations, potentially minimizing confounding off-target effects in cellular and in vivo models of drug resistance.

Probing Penicillin-Binding Protein (PBP) Transglycosylase Activity

Researchers investigating novel antibacterial targets, particularly the transglycosylase domain of penicillin-binding proteins in Gram-positive pathogens, should select Benastatin B. It is one of the few natural product inhibitors with quantified activity against recombinant PBPs from key pathogens like A. baumannii (IC50 = 16 µM) and S. aureus (IC50 = 31.6 µM) . This specific mechanism of action is not a documented feature of other benastatins, making Benastatin B the essential tool compound for this line of inquiry.

Mechanistic Studies of Immunoactivation and Allergic Inflammation

For experiments requiring an immunoactivating stimulus (as opposed to an immunosuppressive one), Benastatin B is the appropriate choice, as it is specifically described as an immunoactivator at low doses, in contrast to the immunosuppressive profile of Benastatin A [2]. Furthermore, its ability to inhibit IgE-mediated β-hexosaminidase release (IC50 = 79 μg/mL) makes it a relevant compound for studying mechanisms of mast cell degranulation and immediate hypersensitivity, a property not shared by its analogs.

Biosynthetic and Metabolic Engineering of Polyketide Pathways

Benastatin B serves as a critical reference standard and comparator in studies involving the genetic manipulation of the benastatin biosynthetic gene cluster. Its well-characterized structure and production by Streptomyces sp. MI384-DF12 [3] provide a baseline for analyzing the structures and yields of novel analogs (e.g., benastatin K and L) generated through targeted gene inactivation (e.g., benL) or heterologous expression [4].

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